![molecular formula C22H31N3O5S B11009330 1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11009330.png)
1-cyclohexyl-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide
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Overview
Description
1-CYCLOHEXYL-5-OXO-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a cyclohexyl group, a pyrrolidine ring, and a sulfonyl phenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-CYCLOHEXYL-5-OXO-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-3-PYRROLIDINECARBOXAMIDE involves multiple steps, typically starting with the preparation of the core pyrrolidine structure. This is followed by the introduction of the cyclohexyl group and the sulfonyl phenyl group through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
1-CYCLOHEXYL-5-OXO-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-3-PYRROLIDINECARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: Various substituents can be introduced into the molecule, replacing existing groups and modifying its characteristics.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-CYCLOHEXYL-5-OXO-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: The compound may be used in biochemical assays to study enzyme interactions, protein binding, and cellular uptake.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-CYCLOHEXYL-5-OXO-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-3-PYRROLIDINECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
1-CYCLOHEXYL-5-OXO-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
- 1-CYCLOHEXYL-2-IMINO-10-METHYL-5-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
- 1-CYCLOHEXYL-2-IMINO-5-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture. The uniqueness of 1-CYCLOHEXYL-5-OXO-N-(4-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]SULFONYL}PHENYL)-3-PYRROLIDINECARBOXAMIDE lies in its combination of a cyclohexyl group, a pyrrolidine ring, and a sulfonyl phenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H31N3O5S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-cyclohexyl-5-oxo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H31N3O5S/c26-21-13-16(15-25(21)18-5-2-1-3-6-18)22(27)24-17-8-10-20(11-9-17)31(28,29)23-14-19-7-4-12-30-19/h8-11,16,18-19,23H,1-7,12-15H2,(H,24,27) |
InChI Key |
KIVSNSPWVBYELV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4 |
Origin of Product |
United States |
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